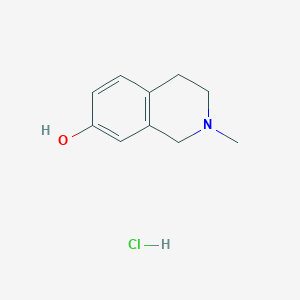

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

Beschreibung

Comparative Analysis of Tetrahydroisoquinoline Scaffold Variants in Medicinal Chemistry

The tetrahydroisoquinoline (THIQ) scaffold serves as a privileged structure in drug discovery due to its conformational rigidity and ability to interact with diverse biological targets. Comparative studies of THIQ variants reveal that subtle modifications to the core structure profoundly influence pharmacological activity. For instance, derivatives bearing substituents at the C2 position, such as methyl groups, exhibit enhanced metabolic stability compared to unsubstituted analogs. This stability arises from steric hindrance that reduces oxidative degradation by cytochrome P450 enzymes.

A key distinction lies in the substitution patterns of the aromatic ring. Compounds with electron-donating groups (e.g., methoxy) at positions 6 and 7 demonstrate improved binding affinity to ATP-binding cassette (ABC) transporters like P-glycoprotein, as evidenced by tariquidar and elacridar—clinical candidates for multidrug resistance reversal. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of pendant phenyl rings enhance KRAS inhibitory activity in colon cancer models, as observed in GM-3-143 (IC~50~ = 0.9–10.7 μM).

Table 1: Pharmacological Effects of THIQ Scaffold Modifications

The stereochemical configuration further modulates bioactivity. Asymmetric reductions of 3,4-dihydroisoquinolines using chiral spiroboranes yield enantiomerically enriched THIQs with distinct target selectivity. For example, (R)-configured C1-methyl derivatives show 5-fold greater α1-adrenergic receptor antagonism than their (S)-counterparts.

Positional Isomerism Effects on Bioactivity: 7-Hydroxy vs. Other Hydroxy-Substituted THIQs

Positional isomerism of hydroxyl groups on the THIQ scaffold significantly impacts molecular recognition and pharmacological outcomes. The 7-hydroxy derivative demonstrates superior anti-angiogenic activity compared to 6- or 8-hydroxy analogs, as illustrated by GM-3-121’s inhibition of VEGF-induced tubulogenesis (IC~50~ = 1.72 μM). This enhanced activity correlates with the hydroxyl group’s ability to form hydrogen bonds with Thr74 in the VEGF receptor kinase domain.

In contrast, 6-hydroxy-THIQs exhibit preferential binding to opioid receptors due to spatial alignment with tyrosine residues in the μ-opioid binding pocket. Molecular dynamics simulations reveal that 7-hydroxy substitution induces a 12° tilt in the THIQ core relative to 6-hydroxy analogs, enabling complementary interactions with polar residues in ABC transporter pockets.

Table 2: Bioactivity of Hydroxy-Substituted THIQ Isomers

| Hydroxy Position | Target Protein | Binding Affinity (K~d~, nM) | Functional Outcome |

|---|---|---|---|

| 7 | VEGF R2 | 48 ± 3.1 | Anti-angiogenesis |

| 6 | μ-Opioid R | 112 ± 8.7 | Analgesia |

| 8 | P-gp | 890 ± 45 | MDR reversal |

Crystallographic data for 7-hydroxy-2-methyl-4-phenyl-THIQ (PubChem CID 20308544) reveals intramolecular hydrogen bonding between the hydroxyl proton and the N-methyl group, stabilizing a boat conformation in the piperidine ring. This conformational restriction enhances membrane permeability by reducing polar surface area.

Methyl Group Functionalization Strategies at C2 Position

Functionalization of the C2 methyl group in THIQ derivatives serves as a critical strategy for optimizing drug-like properties. N-Methylation at this position improves blood-brain barrier penetration by 2.8-fold compared to des-methyl analogs, as demonstrated in rodent pharmacokinetic studies. The methyl group’s steric bulk also shields the adjacent nitrogen from metabolic N-oxidation, extending plasma half-life from 1.2 to 4.7 hours.

Advanced functionalization approaches include:

- Branching : Introducing gem-dimethyl groups at C2 increases logP by 0.8 units, enhancing lipid bilayer partitioning.

- Bioisosteric replacement : Substituting methyl with cyclopropyl (as in β-cyclopropyl-Trp derivatives) maintains steric bulk while introducing strain-induced reactivity for targeted covalent binding.

- Chiral derivatization : (S)-α-Methylbenzyl groups at C2 induce axial chirality, improving selectivity for dopamine D2 over D3 receptors (12:1 vs. 3:1 for racemic mixtures).

Table 3: Impact of C2 Methyl Modifications on Physicochemical Properties

| Modification | logP | Solubility (mg/mL) | Metabolic Stability (% remaining) |

|---|---|---|---|

| -CH~3~ | 2.1 | 0.89 | 82 ± 3.5 |

| -C(CH~3~)~2~ | 2.9 | 0.41 | 94 ± 2.1 |

| -CH~2~C~3~H~5~ | 3.2 | 0.12 | 88 ± |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

103028-82-6 |

|---|---|

Molekularformel |

C10H14ClNO |

Molekulargewicht |

199.68 g/mol |

IUPAC-Name |

2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-11-5-4-8-2-3-10(12)6-9(8)7-11;/h2-3,6,12H,4-5,7H2,1H3;1H |

InChI-Schlüssel |

TXVANCRWNIRXGO-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=C(C1)C=C(C=C2)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

7-Hydroxy-2-methyl-1,2,3,4-tetrahydroisochinolin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zur Bildung von Chinolin-Derivaten führen, während Reduktion verschiedene Tetrahydroisochinolin-Derivate liefern kann.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-2-methyl-1,2,3,4-tetrahydroisochinolin-hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxy-2-methyl-1,2,3,4-tetrahydroisochinolin-hydrochlorid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung ist dafür bekannt, ihre Wirkung durch Modulation von Neurotransmittersystemen und Hemmung spezifischer Enzyme auszuüben, die an neurodegenerativen Prozessen beteiligt sind. Die genauen molekularen Zielstrukturen und -wege werden noch untersucht, aber es wird vermutet, dass sie mit Rezeptoren und Enzymen im zentralen Nervensystem interagieren.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include H2O2 and TBHP, often used in the presence of a catalyst.

Reduction: NaBH4 and LiAlH4 are frequently used reducing agents.

Substitution: Halides and amines are common nucleophiles used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activity

The compound belongs to the class of tetrahydroisoquinoline derivatives, known for their significant biological properties. Research indicates that tetrahydroisoquinoline analogs exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. A review highlighted the structural-activity relationships (SAR) of these compounds, emphasizing their potential against various pathogens and neurodegenerative disorders .

Case Study: Anticancer Properties

Recent studies have demonstrated that certain tetrahydroisoquinoline derivatives possess anticancer activity. For instance, a study synthesized novel compounds based on this scaffold and tested their efficacy against cancer cell lines. The results showed significant cytotoxicity at low concentrations, indicating the potential for development as therapeutic agents .

Neuropharmacology

Parkinsonism Induction Studies

Research involving chronic administration of 2-Methyl-1,2,3,4-tetrahydroisoquinoline in animal models has revealed its role in inducing parkinsonism. Specifically, studies on C57BL/6J mice showed atrophic changes in neurons within the substantia nigra and a reduction in tyrosine hydroxylase immunoreactivity correlated with dosage . This suggests that the compound may serve as a model for studying Parkinson's disease mechanisms.

Antiviral Applications

Anti-SARS-CoV-2 Activity

A recent investigation into tetrahydroisoquinoline derivatives found that certain compounds effectively inhibit SARS-CoV-2 replication in vitro. One derivative showed an EC50 value of 3.15 μM, indicating its potential as an antiviral agent comparable to established treatments like chloroquine . This highlights the relevance of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride in addressing contemporary viral challenges.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating neurotransmitter systems and inhibiting specific enzymes involved in neurodegenerative processes . The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The tetrahydroisoquinoline scaffold permits diverse substitutions, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison with structurally related compounds:

Positional Isomers and Methoxy Derivatives

- 7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol hydrochloride (C₁₁H₁₆ClNO₂, MW 229.71): This compound replaces the hydroxyl group at position 7 with a methoxy group. However, the electron-donating methoxy group may reduce hydrogen-bonding capacity, affecting receptor binding .

- 6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrochloride (C₁₁H₁₆ClNO₂, MW 229.71): A positional isomer with methoxy at position 6 instead of 7. Such positional changes can drastically alter pharmacological activity due to steric hindrance or altered electronic interactions with target proteins .

Amino and Trifluoromethyl Derivatives

- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride (C₁₀H₁₄N₂·HCl, MW 198.69): Substitution of the hydroxyl group with an amine enhances basicity (pKa ~8.77), improving water solubility at physiological pH. This derivative has a melting point of 90–92°C, lower than the hydroxylated compound, suggesting differences in crystalline packing .

- 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₁₀H₁₁F₃N·HCl, MW 235.66): The electron-withdrawing trifluoromethyl group increases metabolic stability and may enhance binding to hydrophobic pockets in enzymes or receptors. However, its bulkiness could reduce bioavailability compared to smaller substituents like hydroxyl .

Fluorinated and Hydroxymethyl Analogues

- The hydroxyl group at position 7 retains hydrogen-bonding capability, making this compound a hybrid of electronic and polar features .

- (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol hydrochloride (C₁₀H₁₄ClNO, MW 199.68): The hydroxymethyl group adds steric bulk and additional hydrogen-bonding sites. This derivative shares the same molecular weight as the target compound but differs in substituent flexibility, which may influence receptor engagement .

Comparative Data Table

Biologische Aktivität

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride (CAS No. 103028-82-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN with a molecular weight of approximately 183.66 g/mol. The compound features a tetrahydroisoquinoline core structure, which is known for its pharmacological properties.

Research indicates that this compound interacts with various biological targets, leading to significant effects on neurological and inflammatory pathways. The compound exhibits:

- Neuroprotective Effects : It has been shown to modulate neurotransmitter systems and may protect against neurodegenerative diseases by influencing dopaminergic signaling pathways.

- Anti-inflammatory Properties : The compound demonstrates the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .

Neuroprotective Activity

Several studies have highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives. For instance:

- A study reported that derivatives similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress .

- The compound has shown promise in models of Parkinson's disease by counteracting the effects of neurotoxins such as MPTP .

Antiviral Activity

Recent investigations have explored the antiviral properties of tetrahydroisoquinoline derivatives against SARS-CoV-2:

| Compound | EC50 (µM) | Selective Index |

|---|---|---|

| This compound | Not specified | Not specified |

| Trans Compound 1 | 3.15 | >63.49 |

| Chloroquine (CQ) | 44.90 | 2.94 |

In vitro studies demonstrated that certain analogs effectively inhibited viral replication in Vero E6 cells and showed better performance than traditional antiviral agents like chloroquine .

Case Studies

- Neuroprotection in Parkinson's Disease : In a model simulating Parkinson's disease, this compound was administered to assess its neuroprotective effects against MPTP-induced toxicity. Results indicated a significant reduction in neuronal cell death and preservation of dopaminergic neurons .

- Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of this compound found that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests potential applications in treating inflammatory disorders.

Future Directions

Ongoing research aims to further elucidate the pharmacological profiles and therapeutic applications of this compound. Potential areas include:

- Development of Novel Therapeutics : Exploring modifications of the tetrahydroisoquinoline scaffold to enhance efficacy and selectivity against specific targets.

- Clinical Trials : Initiating clinical trials to assess the safety and efficacy of this compound in human subjects suffering from neurodegenerative diseases or viral infections.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., hydroxyl at C7, methyl at C2) and ring saturation. Aromatic proton absence in H NMR verifies hydrogenation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHClNO) and detects isotopic patterns for chloride .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

How can enantioselective synthesis be achieved, and what stereochemical challenges arise?

Advanced

Enantioselectivity is attainable via chiral auxiliaries or asymmetric catalysis:

- Kinetic Resolution : Use of chiral boron reagents (e.g., (dIpc)BH) at low temperatures (-25°C) to isolate enantiomerically enriched intermediates (87–94% ee) .

- Challenges :

How can conflicting reports on biological activity (e.g., neuroprotective vs. anticancer effects) be resolved?

Advanced

Contradictions often stem from assay variability or impurities:

- Assay Design : Standardize in vitro models (e.g., SH-SY5Y cells for neuroprotection, MCF-7 for anticancer) and control for metabolite interference .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized quinoline derivatives) that may skew activity .

- Dose-Response Analysis : Establish EC curves across multiple concentrations to differentiate primary vs. off-target effects .

What reaction pathways dominate its chemical reactivity, and how do substituents influence them?

Q. Basic

- Oxidation : The hydroxyl group at C7 is susceptible to oxidation (e.g., with KMnO) to form quinone derivatives, critical for prodrug design .

- N-Methyl Reactivity : The methyl group at C2 sterically hinders nucleophilic attacks at the nitrogen, reducing undesired alkylation byproducts .

- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at C5/C8 positions due to directing effects of hydroxyl and methyl groups .

What methodologies assess its interaction with biological targets, such as receptors or enzymes?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to targets like monoamine oxidases (MAOs) .

- Molecular Docking : Predict binding modes using software (e.g., AutoDock Vina) and validate with mutagenesis studies on key residues (e.g., MAO-B FAD-binding domain) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

How do structural modifications (e.g., halogenation) alter its pharmacological profile?

Q. Advanced

- Fluorination : Introducing F at C7 (as in ) enhances blood-brain barrier penetration (logP reduction by 0.5 units) and metabolic stability .

- Methoxy vs. Hydroxy : Methoxy groups (e.g., at C5 in ) increase lipophilicity but reduce antioxidant capacity compared to hydroxyl .

- Comparative SAR : Derivatives with bulkier substituents (e.g., trifluoromethyl) show improved MAO-B selectivity (IC < 50 nM) but higher cytotoxicity .

What are best practices for storage and handling to ensure compound stability?

Q. Basic

- Storage : Airtight containers under inert gas (argon) at -20°C to prevent oxidation. Lyophilized forms are stable >2 years .

- Solubility : Use DMSO for stock solutions (50 mM), but limit freeze-thaw cycles (<3) to avoid precipitation .

- Safety : Handle with nitrile gloves and fume hoods; hydrochloride salts may release HCl vapors upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.